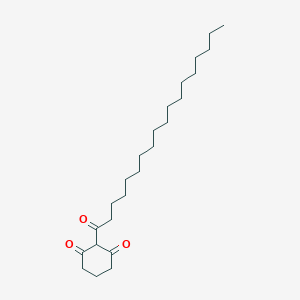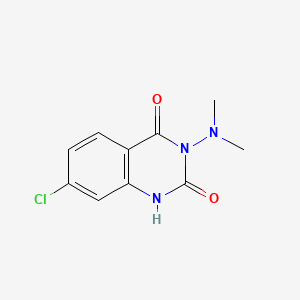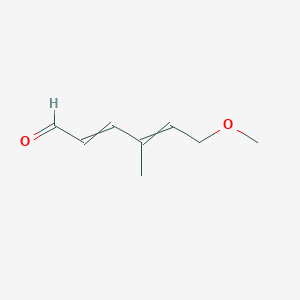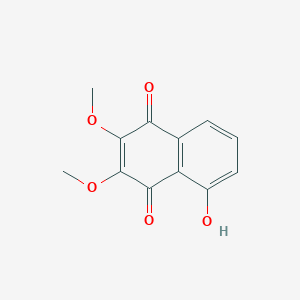
N-(3'-Morpholinopropyl)-2-norbornene-5,6-dicarboximide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3’-Morpholinopropyl)-2-norbornene-5,6-dicarboximide: is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring attached to a norbornene dicarboximide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3’-Morpholinopropyl)-2-norbornene-5,6-dicarboximide typically involves the reaction of 2-norbornene-5,6-dicarboxylic anhydride with 3-morpholinopropylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: N-(3’-Morpholinopropyl)-2-norbornene-5,6-dicarboximide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific solvents.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the morpholine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(3’-Morpholinopropyl)-2-norbornene-5,6-dicarboximide is used as a building block in organic synthesis. It can be utilized to create complex molecules and polymers with specific properties.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its unique structure allows it to interact with various biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its ability to undergo various chemical modifications makes it a versatile candidate for drug design.
Industry: In the industrial sector, N-(3’-Morpholinopropyl)-2-norbornene-5,6-dicarboximide can be used as an intermediate in the production of specialty chemicals, coatings, and adhesives. Its stability and reactivity make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of N-(3’-Morpholinopropyl)-2-norbornene-5,6-dicarboximide involves its interaction with specific molecular targets. The morpholine ring can form hydrogen bonds and electrostatic interactions with enzymes or receptors, leading to inhibition or activation of their functions. The norbornene dicarboximide structure provides rigidity and stability, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- N-(3-Morpholinopropyl)-2,4-dinitroaniline
- N-(3-Morpholinopropyl)-2,4,6-trinitroaniline
- N-(3-Morpholinopropyl) Gefitinib
Comparison: Compared to similar compounds, N-(3’-Morpholinopropyl)-2-norbornene-5,6-dicarboximide is unique due to its norbornene dicarboximide structure. This structure imparts additional stability and rigidity, making it suitable for applications requiring high specificity and stability. Additionally, the presence of the morpholine ring allows for versatile chemical modifications, enhancing its potential in various research and industrial applications.
Eigenschaften
CAS-Nummer |
74039-16-0 |
|---|---|
Molekularformel |
C16H22N2O3 |
Molekulargewicht |
290.36 g/mol |
IUPAC-Name |
4-(3-morpholin-4-ylpropyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
InChI |
InChI=1S/C16H22N2O3/c19-15-13-11-2-3-12(10-11)14(13)16(20)18(15)5-1-4-17-6-8-21-9-7-17/h2-3,11-14H,1,4-10H2 |
InChI-Schlüssel |
OHMSTDNNJPGJAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCCN2C(=O)C3C4CC(C3C2=O)C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



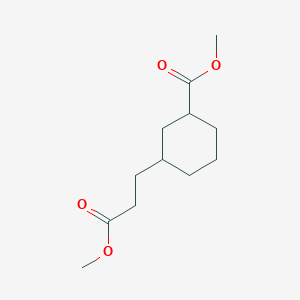
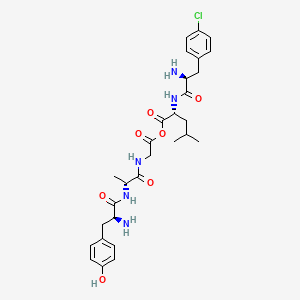
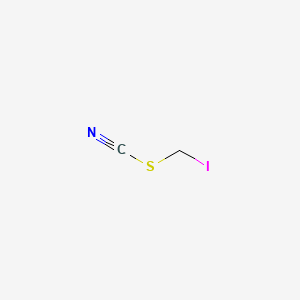
![(E)-N-[4-(Heptyloxy)phenyl]-1-(4-nitrophenyl)methanimine](/img/structure/B14442546.png)
